molecular formula C18H18N2O4S B610743 SCH-53870 CAS No. 188480-50-4

SCH-53870

Cat. No.: B610743
CAS No.: 188480-50-4
M. Wt: 358.412
InChI Key: WPPIAVCIUZNQCQ-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-" is a benzenesulfonamide derivative featuring a hydroxyamino (-NHOH) group at the para position of the benzene ring and a 2-(2-naphthalenyloxy)ethyl substituent attached to the sulfonamide nitrogen. The hydroxyamino group may confer redox activity or metal-binding properties, while the naphthalenyloxy ethyl moiety could enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-20-16-6-9-18(10-7-16)25(22,23)19-11-12-24-17-8-5-14-3-1-2-4-15(14)13-17/h1-10,13,19-21H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPIAVCIUZNQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNS(=O)(=O)C3=CC=C(C=C3)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various enzymes and receptors. The compound Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]- (CAS Number: 188480-50-4) is a notable member of this class, exhibiting potential therapeutic applications.

  • Chemical Formula : C24H28N2O9S
  • Molecular Weight : 520.55 g/mol
  • IUPAC Name : 4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide
  • PubChem CID : 16082414

The biological activity of this compound primarily stems from its ability to inhibit carbonic anhydrases (CAs) , which are zinc-containing metalloenzymes involved in various physiological processes including respiration and renal function. Inhibition of specific isoforms such as hCA IX and hCA XII has been linked to anticancer effects due to their role in tumor progression and metastasis.

Inhibition Profile

Research indicates that benzenesulfonamide derivatives can exhibit potent inhibitory activity against human carbonic anhydrases:

CompoundhCA IsoformKi (nM)
Compound 30hCA IX43
Compound 30hCA XII8.2

These values suggest that the compound has significant potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • Anticancer Activity :
    A study highlighted the development of novel benzenesulfonamide derivatives that target tumor-associated carbonic anhydrases. The most potent compounds demonstrated nanomolar inhibition constants against hCA IX and hCA XII, suggesting their potential as anticancer agents .
  • Selectivity and Potency :
    The structure-activity relationship (SAR) studies conducted on various benzenesulfonamide derivatives revealed that modifications to the hydroxyamino group significantly affect their inhibitory potency against different CA isoforms. The introduction of hydrophobic moieties enhanced binding affinity and selectivity towards specific CAs .
  • Pharmacological Implications :
    Further pharmacological assessments have indicated that these compounds not only inhibit enzyme activity but also modulate physiological responses related to tumor growth and angiogenesis. For instance, the inhibition of hCA IX has been correlated with reduced tumor cell proliferation in vitro .

Safety Profile

The safety data for benzenesulfonamide derivatives indicate potential hazards:

  • Signal Word : Warning
  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare the target compound with structurally or functionally related benzenesulfonamide derivatives, emphasizing substituent effects, synthetic routes, and biological activities.

Benzenesulfonamide Derivatives with Triazole Pharmacophores (COX-2 Inhibitors)

Compounds such as 4-(4-(1-(2-(2-(4-Isobutylphenyl)propanoyl)hydrazineylidene)ethyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide (6a) and 6b () incorporate triazole moieties linked to benzenesulfonamide. These were designed as selective COX-2 inhibitors with in vivo PGE2-lowering activity.

  • Structural Differences : The target compound lacks the triazole and hydrazineylidene groups but shares the benzenesulfonamide core.
  • Functional Implications: The triazole-pharmacophore derivatives exhibit enhanced COX-2 selectivity due to the bulky substituents, whereas the hydroxyamino group in the target compound may favor alternative mechanisms (e.g., radical scavenging or metalloenzyme inhibition) .

Perfluorinated Benzenesulfonamides

Perfluorinated analogs like [52026-59-2] and [93819-97-7] () feature highly fluorinated substituents, increasing their chemical stability and resistance to metabolic degradation.

  • Fluorinated analogs are often prioritized for industrial applications (e.g., surfactants), whereas the target compound’s hydroxyamino group may suit pharmaceutical contexts .

Derivatives with Hydroxyphenyl and Nitro Substituents

N-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide () contains nitro and dual hydroxyphenyl groups.

  • In contrast, the hydroxyamino group in the target compound may act as a hydrogen-bond donor or participate in redox reactions .

Analogs with Heterocyclic Substituents

Compounds like 4-amino-N-[5-(hydroxymethyl)-4-methyl-3-isoxazolyl]benzenesulfonamide () and N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide () incorporate heterocyclic groups (isoxazole, indole) or trifluoromethyl substituents.

  • Biological Relevance : The indole moiety in ’s compound may mimic tryptophan residues in protein binding, while the isoxazole in could enhance metabolic stability. The target compound’s naphthalenyloxy ethyl group may similarly improve membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 4-(NHOH), N-[2-(2-naphthalenyloxy)ethyl] ~375 (estimated) Potential redox activity, lipophilicity N/A
6a (COX-2 inhibitor) Triazole, isobutylphenyl ~526 Selective COX-2 inhibition, PGE2 reduction
[52026-59-2] (Perfluorinated) Pentafluoroethyl, triethoxysilylpropyl ~750 High stability, industrial applications
N-(4-hydroxyphenyl)-3-nitro derivative 3-NO2, dual hydroxyphenyl ~413 Electrophilic binding, solubility
4-Amino-isoxazolyl derivative 4-NH2, 5-(hydroxymethyl)-isoxazole ~297 Metabolic stability, enzyme inhibition

Key Research Findings

  • Fluorination Trade-offs: Perfluorinated derivatives () highlight the balance between stability and environmental impact, suggesting the target compound’s non-fluorinated structure may be preferable in eco-conscious applications .
  • Hydroxyamino Reactivity: Analogous nitro-substituted compounds () demonstrate how electron-withdrawing groups enhance target binding, whereas the hydroxyamino group’s redox activity could open pathways for novel mechanisms .

Q & A

Basic: How can researchers optimize the synthesis of benzenesulfonamide derivatives to improve yield and purity?

Methodological Answer:
Synthesis optimization typically involves multi-step reactions with careful control of reaction conditions. For example:

  • Stepwise Functionalization : Begin by constructing the bipyrimidin or naphthalenyloxy core, followed by sulfonamide coupling. demonstrates this approach for analogous compounds, achieving yields of 37–73% through temperature control (0°C for amidation) and reagent stoichiometry .
  • Catalyst Selection : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to enhance reaction efficiency .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., methanol/chloroform mixtures) ensures high purity, as shown in for cyclic imide derivatives .

Basic: What analytical techniques are critical for characterizing benzenesulfonamide derivatives?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity by identifying protons and carbons in aromatic, sulfonamide, and hydroxyamino groups. reports chemical shifts at δ 7.2–8.1 ppm for aromatic protons in indolin-2-one derivatives .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}, hydroxyamino O-H at ~3200 cm1^{-1}) .
  • Melting Point Analysis : Sharp melting points (e.g., 221–222°C for compound 6 in ) indicate purity .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Identification : Prioritize enzymes/receptors with known sulfonamide interactions, such as carbonic anhydrases or NLRP3 inflammasome () .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., esterase activity for NLRP3 inhibition, as in ) .
    • Cell-Based Studies : Test cytotoxicity and anti-inflammatory activity in macrophage cell lines (e.g., IC50_{50} determination) .
  • Controls : Include positive controls (e.g., known inhibitors like MCC950 for NLRP3) and vehicle controls to validate results .

Advanced: How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • Substituent Introduction : Add electron-withdrawing groups (e.g., halogens) to the benzene ring to improve target binding. shows chloro and bromo substituents increase carbonic anhydrase inhibition by 30–50% .
  • Linker Optimization : Modify the ethyl-naphthalenyloxy linker (e.g., lengthening or introducing heteroatoms) to enhance solubility and membrane permeability. highlights alkynyl linkers improving pharmacokinetic properties .
  • SAR Studies : Systematically vary substituents and compare IC50_{50} values to identify pharmacophores .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., NLRP3’s ATP-binding domain). supports this approach for benzenesulfonamide analogues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Kinetic Studies : Measure enzyme inhibition over time to distinguish competitive/non-competitive mechanisms .

Advanced: How should researchers address contradictory data in bioactivity studies?

Methodological Answer:

  • Replicate Experiments : Ensure reproducibility across independent labs (e.g., reports triplicate assays for IC50_{50} validation) .
  • Purity Verification : Re-analyze compound purity via HPLC or mass spectrometry to rule out impurities as confounding factors .
  • Contextual Analysis : Compare experimental conditions (e.g., cell line variability, assay pH). For example, NLRP3 inhibition in THP-1 vs. RAW264.7 cells may yield differing results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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